molecular formula C12H25ClO3 B13872816 Acetic acid;1-chloro-4-methylnonan-4-ol CAS No. 54555-62-3

Acetic acid;1-chloro-4-methylnonan-4-ol

Cat. No.: B13872816
CAS No.: 54555-62-3
M. Wt: 252.78 g/mol
InChI Key: BYRUJPHGIIQAKJ-UHFFFAOYSA-N
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Description

The compound "Acetic acid;1-chloro-4-methylnonan-4-ol" is a derivative combining acetic acid (CH₃COOH) with 1-chloro-4-methylnonan-4-ol, a branched aliphatic alcohol substituted with chlorine and methyl groups.

Properties

CAS No.

54555-62-3

Molecular Formula

C12H25ClO3

Molecular Weight

252.78 g/mol

IUPAC Name

acetic acid;1-chloro-4-methylnonan-4-ol

InChI

InChI=1S/C10H21ClO.C2H4O2/c1-3-4-5-7-10(2,12)8-6-9-11;1-2(3)4/h12H,3-9H2,1-2H3;1H3,(H,3,4)

InChI Key

BYRUJPHGIIQAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCCCl)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloro-4-methylnonan-4-ol typically involves the chlorination of 4-methylnonan-4-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid or an acid anhydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloro-4-methylnonan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1-chloro-4-methylnonan-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-chloro-4-methylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The presence of the chlorine atom and the methyl group can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Chloro-Substituted Acetic Acid Derivatives

  • S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid) :

    • Structure : Combines a chloro-substituted imidazole ring with acetic acid.
    • Activity : Acts as a selective angiotensin II receptor antagonist, demonstrating competitive inhibition (pA₂ = 5.49) .
    • Key Difference : The imidazole ring enhances binding specificity to receptors, unlike the aliphatic chain in the target compound.
  • {4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid (CAS 910561-03-4) :

    • Structure : Features a nitro-chloropyrazole group linked to acetic acid.
    • Reactivity : Nitro and chloro groups increase electrophilicity, making it reactive in substitution reactions .
  • 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1315349-38-2): Application: Used as a pharmaceutical intermediate, highlighting the role of chloro and methoxy groups in modulating bioactivity .

Branched Aliphatic Chloro-Alcohols

  • Similar chloro-alcohols are used as intermediates in agrochemical synthesis, though specific data is absent in the evidence.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Similar Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Applications/Findings Evidence Source
Acetic acid (CH₃COOH) 60.05 Carboxylic acid Food preservative, solvent, chemical synthesis
S-8307 367.27 Imidazole, chloro, acetic acid Angiotensin II receptor antagonist
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid 205.58 Pyrazole, nitro, chloro Reactive intermediate in organic synthesis
2-(7-Chloro-6-methoxyquinolin-4-yl)acetic acid 267.67 Quinoline, chloro, methoxy Pharmaceutical intermediate

Key Observations :

Acetic Acid Role : The acetic acid component contributes acidity and hydrogen-bonding capacity, critical in biological interactions (e.g., S-8307’s receptor binding) .

Chloro Substituents : Chlorine atoms enhance lipophilicity and electrophilicity, influencing pharmacokinetics (e.g., increased membrane permeability in S-8307) .

Branched Alcohols: The 4-methylnonan-4-ol moiety in the target compound likely reduces water solubility compared to linear analogs, as seen in other branched alcohols used in industrial solvents .

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